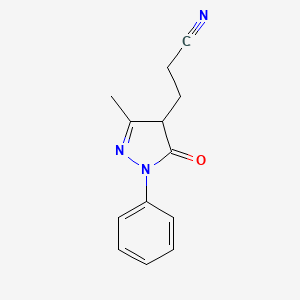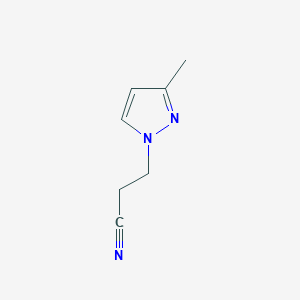
Bis(3-methoxyphenyl)methanamine
Vue d'ensemble
Description
Bis(3-methoxyphenyl)methanamine, also known as bis(3-methoxyphenyl)methylamine or BAM, is a chemical compound that belongs to the family of aromatic amines. It has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
1. Chemosensor Applications
Bis(3-methoxyphenyl)methanamine has been utilized in the development of chemosensors. For example, a vanilinyl Schiff base, which includes this compound, has been reported to act as a multi-responsive fluorescent chemosensor. This chemosensor is capable of detecting Zn2+, Cd2+, and I− ions and has potential applications in water quality analysis and the construction of logic gates (Purkait, Dey, & Sinha, 2018).
2. Photocytotoxicity in Cancer Research
Research involving this compound includes its use in the synthesis of Iron(III) complexes with potential applications in cancer treatment. These complexes have shown remarkable photocytotoxicity under red light, offering a new avenue for cancer therapy (Basu et al., 2014).
3. Oxidizing Agent in Organic Synthesis
This compound derivatives, such as Bis(p-methoxyphenyl) telluroxide, have been used as mild and selective oxidizing agents in organic synthesis. These compounds are effective in converting thiocarbonyl groups to oxo analogues and oxidizing thiols to disulfides (Barton, Ley, & Meerholz, 1979).
4. Hole-Transporting Material in Solar Cells
This compound has found application in the field of renewable energy, specifically in the synthesis of hole-transporting materials (HTMs) for perovskite solar cells. These HTMs have shown high efficiency in solar energy conversion (Li et al., 2014).
5. Spin State Control in Carbenes
This compound is also significant in the study of magnetic and chemical properties of carbenes. Bis(p-methoxyphenyl)carbene, for example, can be isolated in different spin states, and its properties can be controlled using different wavelengths of light, which is valuable for applications like information storage (Costa et al., 2016).
6. Antitumor Activity
This compound derivatives have been studied for their antitumor activities. Certain derivatives show cytotoxic and cytostatic effects on various human cancer cell lines, indicating potential applications in cancer therapy (Károlyi et al., 2012).
7. Corrosion Inhibition
In the field of materials science, derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been used as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential for protecting industrial materials (Bentiss et al., 2009).
Propriétés
IUPAC Name |
bis(3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVIVWGJFJLQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734023 | |
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14692-29-6 | |
| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)
![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)




![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)





![methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B3022376.png)
